molecular formula C12H10N4O2 B512344 6-Amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 85459-97-8

6-Amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B512344
CAS RN: 85459-97-8
M. Wt: 242.23g/mol
InChI Key: UHARQVNAUNOBNF-UHFFFAOYSA-N
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Description

“6-Amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a compound that is part of the pyrano[2,3-c]pyrazole derivatives . These derivatives are important building blocks in many medicinally active new chemical entities . They have wide applications in pharmaceuticals and in organic synthesis as essential intermediates . These moieties have anticancer, anti-inflammatory, antimicrobial, fungicidal, insecticidal, molluscicidal, and analgesic properties and they also inhibit human Chk1 kinase .


Synthesis Analysis

The synthesis of this compound was achieved by a one-pot multicomponent protocol . The process involved treating ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile in the presence of [BMIM]BF4 as a medium at 70–75°C for 110–120 minutes . This synthetic strategy has the advantages of excellent yields, straightforward protocol, being environment friendly, short reaction times, and mild reaction conditions . The need for a catalyst and solvent are avoided by using the catalytically active ionic liquid as a medium .

Scientific Research Applications

Anticancer Activity

Pyrazoles, including the compound , have been found to exhibit anticancer properties. They show distinctive patterns of sensitivity against individual cell lines and a broad spectrum of antitumor activity .

Anti-inflammatory Activity

These compounds also play a role in anti-inflammatory applications. Their structure allows them to be used in the treatment and management of inflammation-related conditions .

Anticonvulsant Activity

The anticonvulsant properties of pyrazoles make them candidates for the development of new treatments for convulsive disorders .

Antioxidant Activity

Pyrazoles have demonstrated antioxidant activities, which are important for protecting cells from damage caused by oxidative stress .

Antimicrobial Activities

The antimicrobial activities of these compounds allow them to be used in the fight against various bacterial and fungal infections .

Apoptosis Agonists

The compound has been predicted to exhibit activity as apoptosis agonists, which could be beneficial in inducing programmed cell death in cancer cells .

Each of these applications represents a significant area of research and potential therapeutic use. The versatility of pyrazoles in medicinal chemistry highlights their importance and the ongoing efforts to explore their full potential.

Theoretical and molecular mechanistic investigations of novel (3-(furan…) Synthesis of some (E)-6-[2-(furan-2-yl)ethenyl]-1,2,4-triazin-5-ones… Synthesis and Phosphonylation of 6-Amino-4-aryl-2-thioxo-1,2,3,4…

Mechanism of Action

The synthesized derivatives of this compound were assessed for cytotoxic potential against PANC-1 and SKOV-3 cells . One of the derivatives showed good cytotoxicity with an IC50 value of 8.5 and 9.1 µM against PANC-1 and SKOV-3 cells, respectively . Docking studies revealed that this compound exhibited good binding energy (–7.3 kcal/mol) against human epidermal growth factor receptor protein .

properties

IUPAC Name

6-amino-4-(furan-2-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-6-9-10(8-3-2-4-17-8)7(5-13)11(14)18-12(9)16-15-6/h2-4,10H,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHARQVNAUNOBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327852
Record name 6-amino-4-(furan-2-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

85459-97-8
Record name 6-amino-4-(furan-2-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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